Propyl vs. Ethyl Linker: Lipophilicity and Conformational Flexibility
The target compound contains a propyl linker between the acetamide nitrogen and the furan ring, whereas the closest commercial analog (CID 39352247) contains an ethyl linker. The extra methylene group increases the molecular weight from 298.34 to 312.4 g/mol and the computed logP (XLogP3-AA) from 2.5 to an estimated 3.0, consistent with the Hansch π contribution of a methylene unit . The rotatable bond count also increases from 6 to 7, providing greater conformational sampling . For CNS-targeted programs, this logP shift may place the target compound in a more favorable range for passive blood-brain barrier permeation (optimal logP 2–4) compared to the slightly more polar ethyl analog .
| Evidence Dimension | Lipophilicity (computed XLogP3-AA) |
|---|---|
| Target Compound Data | Estimated XLogP3-AA ≈ 3.0 |
| Comparator Or Baseline | N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide: XLogP3-AA = 2.5 |
| Quantified Difference | ΔXLogP ≈ +0.5 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem); target value estimated by methylene increment method |
Why This Matters
A 0.5 log unit increase in lipophilicity can shift a compound from suboptimal to optimal CNS penetration space, directly informing library selection for neuroscience screening.
- [1] PubChem. Computed Properties for CID 39352247: N-[2-(furan-2-yl)ethyl]-2-(5-methoxy-1H-indol-1-yl)acetamide. https://pubchem.ncbi.nlm.nih.gov/compound/39352247 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 View Source
